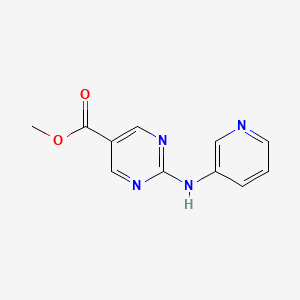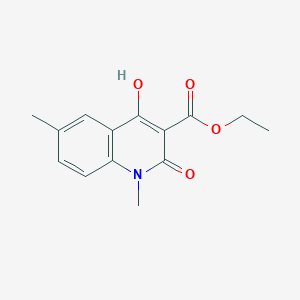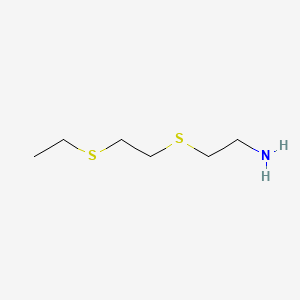
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group attached to the isonicotinic acid moiety, which is further substituted with a dimethylamino group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-Dimethylamino-6-ethyl-isonicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a metal catalyst, such as palladium or platinum, to facilitate the esterification reaction. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and product quality. The use of heterogeneous catalysts, such as supported metal catalysts, can further enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its ester group makes it a versatile intermediate in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features allow for the modification of biological activity and selectivity.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets.
The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in biological processes .
Comparación Con Compuestos Similares
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester can be compared with other similar compounds, such as:
2-Dimethylamino-6-methyl-isonicotinic acid tert-butyl ester: Similar structure but with a methyl group instead of an ethyl group.
2-Dimethylamino-6-ethyl-benzoic acid tert-butyl ester: Similar structure but with a benzoic acid moiety instead of isonicotinic acid.
2-Dimethylamino-6-ethyl-isonicotinic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
tert-butyl 2-(dimethylamino)-6-ethylpyridine-4-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-7-11-8-10(9-12(15-11)16(5)6)13(17)18-14(2,3)4/h8-9H,7H2,1-6H3 |
Clave InChI |
WCJUFLXZFFFRBX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)

![10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8522578.png)


![7-[3-(4-Hydroxybutoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8522604.png)

![1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8522613.png)

![methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate](/img/structure/B8522630.png)
![[2-(4-Methylmercaptophenyl)ethyl]piperazine](/img/structure/B8522633.png)



